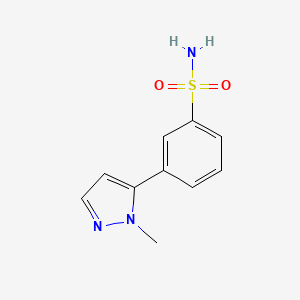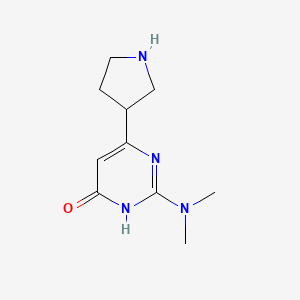
3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide
Übersicht
Beschreibung
3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide (also known as ‘MMPBSA’) is an important synthetic compound that has a wide range of applications in both scientific research and laboratory experiments. MMPBSA is a derivative of benzenesulfonamide, a type of sulfonamide. It is a white crystalline solid with an approximate molar mass of 276.3 g/mol. MMPBSA is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies
- Conformation Differences in Derivatives : A study reported the crystal structures of certain compounds including N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide, revealing significant conformation differences in the solid state, which are not influenced by steric effects within the molecular arrangements. These conformation differences are relevant to understand the compound's behavior in various states and its potential in scientific applications, such as in antileishmania studies (Borges et al., 2014).
Antimicrobial and Antifungal Applications
- Synthesis and Biological Evaluation : Compounds involving benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showing promising results against bacteria like E. coli and S. aureus, as well as against fungi like C. albicans. These studies indicate potential applications in developing treatments or preventive solutions against microbial infections (Hassan, 2013).
Cancer Research and Treatment
- Cytotoxicity and Tumor Specificity : Research has been conducted to synthesize and analyze the cytotoxicity and carbonic anhydrase inhibitory effects of certain benzenesulfonamide derivatives. Results indicate that some compounds, like 4-[5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide, demonstrated significant tumor selectivity and potency, indicating potential applications in cancer treatment (Gul et al., 2016).
- Antitumor Activity of Derivatives : Derivatives of pyrazole-benzenesulfonamides have shown promising results in biological evaluations involving tumor formation. Certain compounds demonstrated significant tumor inhibition, pointing towards potential applications in cancer research and therapy (Camper et al., 2017).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : A novel inhibitor based on azopyrazole-benzenesulfonamide derivative has been investigated for its efficiency in preventing mild steel corrosion in acidic environments. This research indicates potential industrial applications of this compound in protecting materials against corrosion (Mostfa et al., 2020).
Eigenschaften
IUPAC Name |
3-(2-methylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLOKNQQNGXHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)
![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)
acetonitrile](/img/structure/B1414514.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)
![8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B1414519.png)
![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)

![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)


